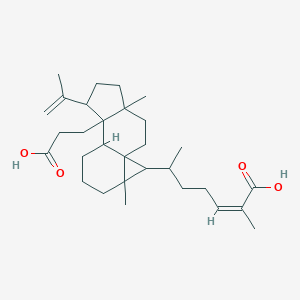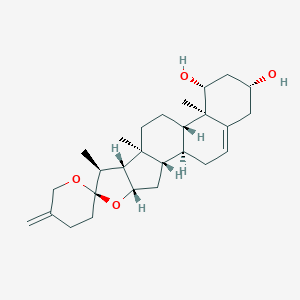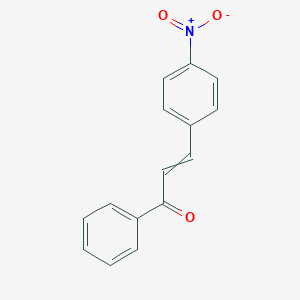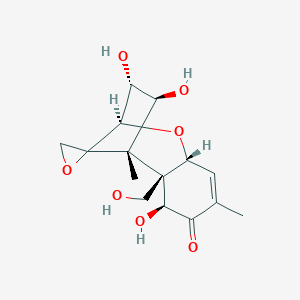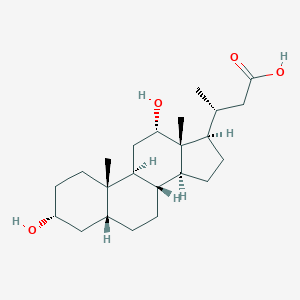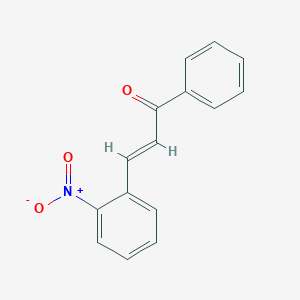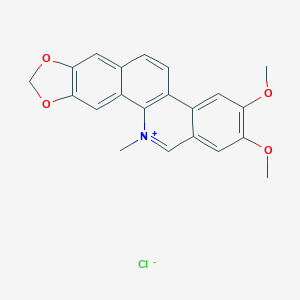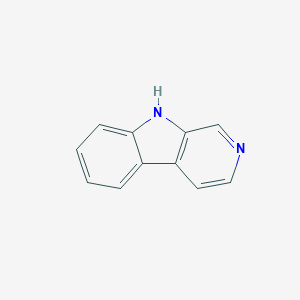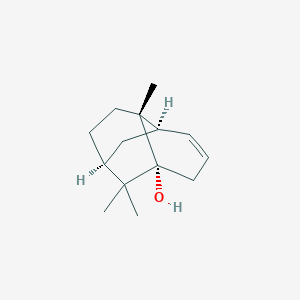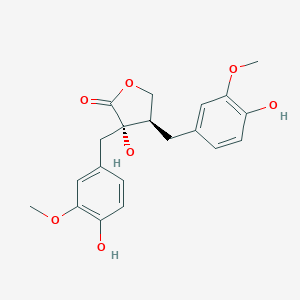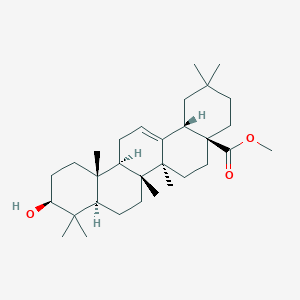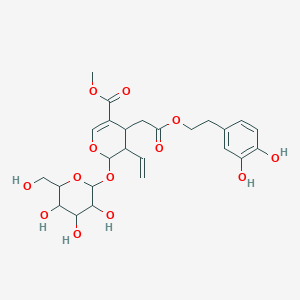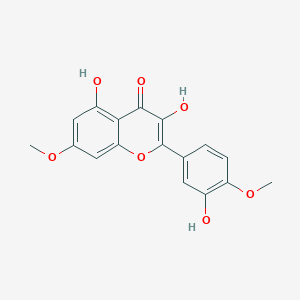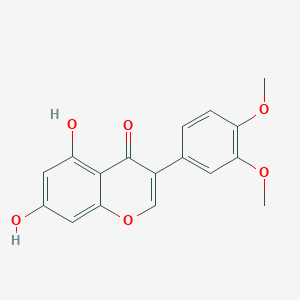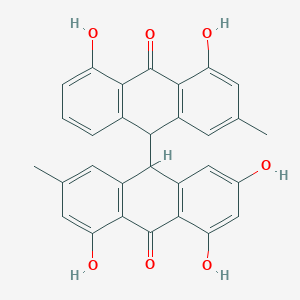
Palmidin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmidin C is a flavonoid compound that belongs to the group of polyphenols. It is found in various plant sources such as grapefruit, oranges, and lemons. Palmidin C has gained significant attention in recent years due to its potential therapeutic benefits in various diseases.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Potential
Palmidin C has been identified as a novel potent anticancer phytochemical. It demonstrates potential in inhibiting key proteins involved in cancer, such as NFkB, TGF-β, PI3K, and JAK2. Its effectiveness exceeds that of standard inhibitors for these proteins, showing promise in combating cancer. Moreover, Palmidin C has favorable ADME/T (absorption, distribution, metabolism, excretion/toxicity) properties, drug-likeness, and interactions with xenobiotic enzymes, indicating its potential as a valuable anticancer agent (Kushwaha et al., 2019).
2. Application in Metabolic Processes
Studies on metabolic interrelationships have indicated that compounds like Palmidin C can impact glucose and fatty acid metabolism. The presence of Palmidin C-like compounds can alter the oxidation of glucose and the metabolism of fatty acids, showcasing a possible role in managing metabolic disorders (Shipp, 1964).
3. Role in Endothelial Cell Function
Palmidin C may play a role in endothelial cell function, particularly in the context of atherosclerosis. Oxidized forms of Palmidin C have been studied for their effects on chronic inflammatory response in endothelial cells, suggesting its potential involvement in vascular inflammation and endothelial dysfunction in atherosclerosis (Gargalovic et al., 2006).
Eigenschaften
CAS-Nummer |
17177-86-5 |
|---|---|
Produktname |
Palmidin C |
Molekularformel |
C30H22O7 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3 |
InChI-Schlüssel |
VUUFXTUVVIEIMH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Andere CAS-Nummern |
17177-86-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



